3-Ethenyl-1H-pyrrolo[2,3-B]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZRLNIIGUAIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434430 | |
| Record name | 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145901-21-9 | |
| Record name | 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Ethenyl 1h Pyrrolo 2,3 B Pyridine and Its Analogs
Strategies for Pyrrolo[2,3-b]pyridine Core Formation
The assembly of the pyrrolo[2,3-b]pyridine nucleus is a well-explored area of heterocyclic chemistry, with several established methods providing access to this scaffold. These strategies are often adaptations of classical indole (B1671886) syntheses, modified to accommodate the nitrogen atom in the six-membered ring.
A common approach to the 7-azaindole (B17877) core begins with suitably substituted pyridine (B92270) derivatives. The annulation of the pyrrole (B145914) ring onto the pyridine is typically achieved by forming the C2-C3 bond of the final structure.
One established method involves the reaction of 2-aminopyridines with various carbon synthons. For instance, 2-substituted 7-azaindoles can be synthesized from 2-aminopyridine (B139424) derivatives. researchgate.net The reaction of 2-amino-3-halopyridines with ketones, followed by cyclization, provides a route to substituted 7-azaindoles. The choice of reactants and conditions is crucial for achieving good yields and controlling regioselectivity, particularly when dealing with multifunctional precursors. nih.govorgsyn.org
The Madelung synthesis, a powerful tool for indole formation, has been successfully adapted for the preparation of 7-azaindoles. researchgate.netchempedia.info This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-ortho-alkyl-aminopyridine. wikipedia.org For the synthesis of the 7-azaindole skeleton, this translates to the cyclization of an N-acyl-2-amino-3-methylpyridine. chempedia.info
The reaction is typically carried out using strong bases like sodium or potassium alkoxides, or sodium amide, at temperatures often exceeding 200°C. wikipedia.org While effective, the harsh conditions can limit the scope of compatible functional groups. researchgate.net Variations of the Madelung synthesis have been developed to proceed under milder conditions, thereby improving its applicability. chempedia.info
| Precursor | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Benzoyl-o-toluidine | Sodium Ethoxide | High Temperature | 2-Phenylindole | N/A | wikipedia.org |
| 3-Acetamido-4-picoline | Sodium Metal | Heated, Airless | Azaindole Derivative | Low | chempedia.info |
| N-Acyl-2-amino-3-methylpyridine | Strong Base (e.g., NaNH2) | >200°C | 7-Azaindole | Variable | researchgate.net |
Cyclo-condensation reactions provide an alternative route where the pyridine ring is constructed onto a pyrrole precursor. This approach is particularly useful for synthesizing highly substituted 7-azaindoles. A notable example involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds like acetylacetone (B45752) or ethyl cyanoacetate (B8463686) in the presence of an acid catalyst. researchgate.net This methodology leads to the formation of new substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net
The mechanism proceeds through the addition of the pyrrole amino group to one of the carbonyl or cyano groups of the active methylene compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. researchgate.net This strategy highlights the versatility of using substituted aminopyrroles as building blocks for complex heterocyclic systems. uni-rostock.deuni-rostock.de
The Reissert synthesis, traditionally used for indoles, can also be extended to the synthesis of the 7-azaindole ring system. researchgate.net This pathway typically involves the reaction of a 3-methyl-2-nitropyridine (B96847) (an analog of o-nitrotoluene) with diethyl oxalate (B1200264) to form a pyruvate (B1213749) derivative. Reductive cyclization of this intermediate then yields the 7-azaindole-2-carboxylic acid.
A related approach, the Reissert-Henze reaction, has been utilized in a one-pot synthesis of 6-substituted 7-azaindoles starting from 7-azaindole-N-oxide. researchgate.net While classical Reissert conditions can be harsh, modern adaptations have improved the scope and practicality of this method for preparing azaindole derivatives. rsc.org
Palladium-catalyzed cross-coupling reactions represent one of the most versatile and powerful strategies for constructing the 7-azaindole core. researchgate.net The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly prominent. wikipedia.orgorganic-chemistry.org
In a typical sequence, a 2-amino-3-halopyridine undergoes a Sonogashira coupling with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized to form the 2-substituted 7-azaindole. nih.govorganic-chemistry.org This cyclization can be promoted by bases such as potassium tert-butoxide or by copper catalysts. nih.govorganic-chemistry.org One-pot procedures that combine the N-arylation, Sonogashira coupling, and cyclization steps have been developed to streamline the synthesis of 1,2-disubstituted 7-azaindoles from amino-o-halopyridines. acs.org
Other palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are also instrumental. For example, a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at C-4, provides a route to specifically substituted 2-aryl-4-amino-7-azaindoles. nih.gov
| Pyridine Substrate | Coupling Partner | Catalyst System | Key Steps | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-iodopyridine (B10696) | Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst | Sonogashira coupling, then base-mediated cyclization | 2-Substituted 7-Azaindole | organic-chemistry.org |
| Amino-o-halopyridine | Aryl Iodide, Terminal Alkyne | Pd Catalyst | One-pot N-Arylation, Sonogashira, Cyclization | 1,2-Disubstituted 7-Azaindole | acs.org |
| 2-Amino-3,5-diiodopyridine | Terminal Alkyne | Pd Catalyst | Double Sonogashira coupling, Cacchi reaction | 2,3,5-Trisubstituted 7-Azaindole | nih.gov |
| 4-Chloro-2-iodo-7-azaindole | Phenylboronic Acid | Pd2(dba)3, K2CO3 | Suzuki-Miyaura coupling | 2-Phenyl-4-chloro-7-azaindole | nih.gov |
| 6-Chloro-3-iodo-7-azaindole | Arylboronic Acid | Pd2dba3, SPhos | One-pot sequential Suzuki-Miyaura coupling | 3,6-Diaryl 7-Azaindole | nih.govacs.org |
Fusion reactions involving urea (B33335) or thiourea (B124793) are typically employed for the synthesis of pyrrolo[2,3-d]pyrimidines, which are close structural analogs of 7-azaindoles. nih.gov In these reactions, an aminopyrrole derivative, often an amino-cyano pyrrole, is heated with urea or thiourea. researchgate.net The reaction proceeds via a urea/thiourea intermediate which then undergoes intramolecular cyclization to form the fused pyrimidinone or thione ring. researchgate.net
For example, reacting 3-amino-2-nitrile derivatives with isocyanates can lead to a urea intermediate that cyclizes to form a pyrrolo[2,3-d]pyrimidine. researchgate.net Similarly, multicomponent reactions involving barbituric acid (a urea derivative) can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx While not a direct synthesis of the pyrrolo[2,3-b]pyridine core, these methods are significant for creating closely related and biologically active heterocyclic scaffolds. nih.govmdpi.com
Introduction of the Ethenyl Moiety at the 3-Position
The introduction of a vinyl group at the C3 position of the 7-azaindole ring can be achieved through several strategies, primarily categorized as direct functionalization or through olefination and vinyl coupling reactions.
Direct Functionalization Approaches
Direct C-H vinylation offers an atom-economical approach to installing the ethenyl group. Rhodium(III)-catalyzed C-H activation has been successfully employed for the C-C coupling of 7-azaindoles with vinyl acetates. rsc.org This method allows for the direct formation of a carbon-carbon bond at the desired position, providing a straightforward route to 3-vinyl-7-azaindole derivatives. The reaction proceeds smoothly with various substituted vinyl acetates, demonstrating a degree of functional group tolerance. rsc.org
Another direct approach involves the reaction of the 7-azaindole core with aldehydes. For instance, the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with m-dimethoxybenzaldehyde in the presence of potassium hydroxide (B78521) leads to the formation of a vinyl-bridged derivative. nih.gov This condensation reaction provides a direct route to ethenyl-substituted 7-azaindoles.
Olefination and Vinyl Coupling Reactions
Olefination reactions, such as the Wittig reaction, are fundamental methods for converting carbonyl compounds into alkenes and can be adapted for the synthesis of 3-ethenyl-1H-pyrrolo[2,3-b]pyridine. harvard.edu This would typically involve the preparation of a 3-formyl-7-azaindole intermediate, which can then be subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide) to generate the terminal vinyl group.
Vinyl coupling reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.net This strategy would involve the synthesis of a 3-halo-7-azaindole (e.g., 3-iodo-7-azaindole) which can then be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura coupling is known for its high efficiency and broad functional group compatibility. organic-chemistry.org
Multi-Step Synthesis Pathways for Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences that build the heterocyclic core and then introduce the desired substituents. These pathways offer flexibility in accessing a wide range of analogs.
One common strategy begins with appropriately substituted pyridines. For example, 2-aminonicotinonitriles can serve as starting materials for a multi-step synthesis involving Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and cyclization to furnish the pyrido[3',2':4,5]pyrrolo[3,2-d] rsc.orgchemrxiv.orgoxazin-4(5H)-one core. researchgate.net Similarly, 2-amino-3-iodopyridine can be a precursor for the synthesis of 2-substituted 7-azaindole derivatives. organic-chemistry.org
Another approach involves the construction of the pyrrole ring onto a pre-existing pyridine ring. This can be achieved through methods like the Fischer indole synthesis, although its application to pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. uni-rostock.de Modifications of the Madelung and Fischer syntheses have been successfully used to prepare various alkyl and aryl substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org
Transition metal-catalyzed reactions have become central to the synthesis of the azaindole core. nih.gov Palladium-catalyzed heteroannulation of internal alkynes is a notable method, though yields can be sensitive to the protecting group on the pyridine nitrogen and the specific alkyne and reaction conditions. uni-rostock.de Rhodium(III)-catalyzed synthesis via C-H activation/annulative coupling of aminopyridines with alkynes also provides a route to the 7-azaindole skeleton. nih.gov
A scalable approach to 7-azaindoles utilizes O-vinylhydroxylamines as ring-annulation reagents. chemrxiv.org This method involves N-arylation with aza-arene N-oxides, followed by a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, re-aromatization, and cyclization to yield 7-azaindolines, which can be dehydrated to the corresponding 7-azaindoles. chemrxiv.org
Optimization of Reaction Conditions and Synthetic Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and base.
In the context of cross-coupling reactions, the selection of the palladium catalyst and ligands is critical. For instance, in Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate phosphine (B1218219) ligands are commonly used. nih.gov The choice of base, such as potassium carbonate or sodium hydroxide, and the solvent system (e.g., a mixture of dioxane and water) also significantly influence the reaction outcome. nih.govnih.gov
For direct functionalization reactions, the catalyst loading and reaction temperature are important variables. In the rhodium(III)-catalyzed vinylation, the concentration of the catalyst and the temperature are optimized to achieve efficient C-H activation and coupling. rsc.org
The table below summarizes some of the synthetic methods and the reported yields for obtaining substituted 1H-pyrrolo[2,3-b]pyridine derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, m-dimethoxybenzaldehyde | Potassium hydroxide, methanol, 50 °C | 3-((3,5-dimethoxyphenyl)vinyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 56 | nih.gov |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid | Pd₂(dba)₃, K₂CO₃, 1,4-dioxane:water, 100 °C | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 2-fluoro-3-picoline, benzonitrile | LDA, THF, -40 °C | 2-phenyl-7-azaindole | 82 | nih.gov |
| Cyclohexyl isocyanide, dimethyl but-2-ynedioate, 1,4-dihydropyridine | Acetonitrile, reflux | Polyfunctionalized tetrahydrocyclopenta nih.govrsc.orgpyrrolo[2,3-b]pyridine | 89 | beilstein-journals.org |
| 2-amino-3-iodopyridine | Two-step procedure | 2-substituted 7-azaindole derivatives | Good overall yields | organic-chemistry.org |
Chemical Reactivity and Derivatization of 3 Ethenyl 1h Pyrrolo 2,3 B Pyridine
Reactivity of the Ethenyl Group
The ethenyl substituent, a simple alkene, is a key site for a variety of addition and oxidation reactions, allowing for the transformation of this group into a wide range of other functional groups.
The double bond of the ethenyl group is susceptible to addition reactions. Hydrogenation, for example, reduces the ethenyl group to an ethyl group. The successful synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine demonstrates this transformation is readily achievable, typically using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas. bldpharm.comchemicalbook.com
Halogens, such as bromine (Br₂) or chlorine (Cl₂), are expected to add across the double bond to form the corresponding 1,2-dihaloethyl derivative. This electrophilic addition is a standard reaction for alkenes.
| Reaction | Reagents | Product | Reference |
| Hydrogenation | H₂, Pd/C | 3-Ethyl-1H-pyrrolo[2,3-b]pyridine | bldpharm.com, chemicalbook.com |
| Halogenation | Br₂ | 3-(1,2-Dibromoethyl)-1H-pyrrolo[2,3-b]pyridine | Inferred |
Table 1: Representative Addition Reactions of the Ethenyl Group.
The presence of the vinyl group (ethenyl) makes 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine a potential monomer for polymerization reactions. Vinyl compounds are the building blocks for a vast array of polymers through processes like free-radical, cationic, or anionic polymerization. While specific studies on the polymerization of this particular heterocyclic monomer are not widely documented in the reviewed literature, its structure is amenable to such transformations, potentially yielding polymers with unique electronic or biological properties derived from the pendant 7-azaindole (B17877) units.
The ethenyl group can undergo various oxidation reactions. Oxidative cleavage, for instance, using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), would break the double bond to yield 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. bldpharm.com Alternatively, epoxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would convert the alkene into an epoxide, 3-(oxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine, a versatile intermediate for further reactions. A patent has described oxidation reactions on the 1H-pyrrolo[2,3-b]pyridine scaffold, indicating the core is stable to some oxidative conditions. researchgate.net
| Reaction | Reagents | Product | Reference |
| Oxidative Cleavage | 1. O₃ 2. Me₂S | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | bldpharm.com |
| Epoxidation | m-CPBA | 3-(Oxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine | Inferred |
Table 2: Potential Oxidation Reactions of the Ethenyl Group.
Reactions Involving the Pyrrolo[2,3-b]pyridine Nitrogen Atoms
The two nitrogen atoms in the 7-azaindole core exhibit distinct chemical behavior.
Pyridine (B92270) Nitrogen (N7): This nitrogen is basic and analogous to the nitrogen in pyridine itself. Its lone pair of electrons is not part of the aromatic π-system, making it available to react with acids and electrophiles. libretexts.orglibretexts.org It readily forms salts with acids and can be alkylated.
Pyrrole (B145914) Nitrogen (N1): In contrast, the lone pair on the pyrrole nitrogen is integral to the 10-π aromatic system of the bicyclic core, making it non-basic. libretexts.org However, the N-H proton can be removed by a strong base, and the resulting anion can be alkylated or acylated. rsc.org Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are often employed at this position to prevent unwanted side reactions during other transformations. nih.gov
| Nitrogen Atom | Reactivity | Example Reaction | Reference |
| Pyridine (N7) | Basic, Nucleophilic | Protonation with acid (e.g., HCl) | libretexts.org |
| Pyrrole (N1) | Non-basic, Acidic Proton | Acylation with acyl chlorides | rsc.org |
| Pyrrole (N1) | Anion Formation | Reaction with SEM-Cl after deprotonation | nih.gov |
Table 3: Reactivity of the Nitrogen Atoms.
Electrophilic Aromatic Substitution on the Pyrrolopyridine Core
The 1H-pyrrolo[2,3-b]pyridine system is activated towards electrophilic aromatic substitution (EAS), with the reaction occurring preferentially at the C3 position of the pyrrole ring. researchgate.netrsc.org This preference is due to the ability of the pyrrole ring to stabilize the intermediate carbocation (Wheland intermediate) without placing a positive charge on the electronegative pyridine nitrogen. libretexts.orgyoutube.comyoutube.com
In this compound, the most reactive C3 position is already substituted. The ethenyl group is generally considered an activating, ortho, para-directing group. Therefore, it would direct incoming electrophiles to the C2 and C4 positions. The relative reactivity of these positions would depend on a balance of electronic and steric factors. Nitration at the C2 position has been observed in some 7-azaindole derivatives. rsc.org
| Reaction | Reagents | Potential Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄ | 3-Ethenyl-2-nitro-1H-pyrrolo[2,3-b]pyridine and/or 3-Ethenyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Bromination | Br₂, Acetic Acid | 3-Ethenyl-2-bromo-1H-pyrrolo[2,3-b]pyridine and/or 3-Ethenyl-4-bromo-1H-pyrrolo[2,3-b]pyridine | rsc.org |
Table 4: Potential Electrophilic Aromatic Substitution Reactions.
Nucleophilic Substitution and Rearrangement Reactions
While the electron-rich pyrrole ring is generally unreactive towards nucleophiles, the pyridine portion of the scaffold can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present at positions C4 or C6. For instance, a 4-chloro-7-azaindole (B22810) derivative can undergo a palladium-catalyzed Buchwald-Hartwig amination, where the chlorine is displaced by an amine. nih.gov
The 7-azaindole skeleton can also participate in rearrangement reactions under certain conditions. One notable example is the ring-expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine to a 1,8-naphthyridine (B1210474) when treated with chloroform (B151607) and an alkali base. rsc.org Another complex rearrangement was observed during the removal of a SEM protecting group, which led to the formation of a novel tricyclic eight-membered 7-azaindole structure. nih.gov
| Reaction Type | Example | Conditions | Reference |
| Nucleophilic Aromatic Substitution | Buchwald-Hartwig amination of a 4-chloro derivative | Pd catalyst, ligand, base | nih.gov |
| Rearrangement | Ring expansion to 1,8-naphthyridine | Chloroform, alkali | rsc.org |
| Rearrangement | Formation of a tricyclic 8-membered ring | SEM-deprotection | nih.gov |
Table 5: Nucleophilic Substitution and Rearrangement Reactions.
Derivatization Strategies for Structure-Activity Relationship Studies
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry due to its wide range of biological activities. researchgate.netresearchgate.net The introduction of an ethenyl (vinyl) group at the 3-position creates "this compound," a versatile precursor for developing potent and selective inhibitors of various therapeutic targets, particularly protein kinases. Derivatization of this core structure is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate the chemical structure of these derivatives with their biological effects, are crucial for rational drug design. mdpi.com
The main derivatization strategies for the this compound scaffold involve modifications at several key positions: the pyrrole nitrogen (N1), the pyridine nitrogen (N7), the vinyl group at C3, and other positions on the bicyclic ring system such as C5 and C6.
Modification at the 3-Position:
The substituent at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring is often a critical determinant of kinase inhibitory activity. In one study focused on developing Polo-like kinase 4 (PLK4) inhibitors, structural analysis revealed that a 5-methylenethiazolidine-2,4-dione moiety attached to the 3-position was essential for activity. While this specific study started with a different substituent, it underscores the importance of the group at the C3 position, suggesting that the ethenyl group in this compound serves as a key anchor and point for further functionalization to enhance binding affinity with target proteins.
Modification at the 5-Position:
The 5-position of the 7-azaindole ring has been a focal point for introducing significant structural diversity, leading to the discovery of potent kinase inhibitors. For instance, a series of novel CDK8 inhibitors were developed by attaching a diarylurea moiety to the 5-position through an oxygen linker. nih.gov This strategy led to the identification of compound 6 (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea), which demonstrated potent inhibitory activity against CDK8 and antiproliferative effects in acute myeloid leukemia cells. nih.gov
Similarly, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications at this position were explored. This research resulted in compound 4h , which showed potent activity against FGFR1, 2, and 3, and inhibited the proliferation, migration, and invasion of breast cancer cells in vitro. rsc.org
Table 1: SAR of 5-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | R-Group at 5-Position | IC50 / GI50 |
|---|---|---|---|
| Compound 6 nih.gov | CDK8 | -O-phenyl-NH-CO-NH-tolyl | 51.3 nM (IC50) |
| Compound 6 nih.gov | MV4-11 cells | -O-phenyl-NH-CO-NH-tolyl | 1.97 µM (GI50) |
| Compound 4h rsc.org | FGFR1 | Complex urea-containing moiety | 7 nM (IC50) |
| Compound 4h rsc.org | FGFR2 | Complex urea-containing moiety | 9 nM (IC50) |
| Compound 4h rsc.org | FGFR3 | Complex urea-containing moiety | 25 nM (IC50) |
Modification at the C3 and C6 Positions:
Simultaneous derivatization at both the C3 and C6 positions has proven to be an effective strategy for developing antiviral agents. In a study aimed at discovering HIV-1 Integrase (IN) inhibitors, researchers synthesized a series of C3,C6-diaryl 7-azaindoles. acs.org The SAR studies indicated that the presence of aryl groups at both positions was generally better for inhibition than a single aryl group at C3. Specifically, para-substitution on the C3 aryl ring and the nature of the aryl group at C6 were found to be essential for enhanced inhibitory activity against the strand transfer process of the HIV-1 IN enzyme. acs.org For example, compound 11d , with a 2,4-difluorophenyl group at C3 and a 4-methoxyphenyl (B3050149) group at C6, was a potent inhibitor. acs.org
Table 2: SAR of C3, C6-Disubstituted 7-Azaindoles as HIV-1 Integrase Inhibitors
| Compound | C3-Substituent | C6-Substituent | % Strand Transfer (ST) Inhibition @ 10 µM |
|---|---|---|---|
| 10a acs.org | 4-Methoxyphenyl | H | ~35% |
| 11a acs.org | 4-Methoxyphenyl | Phenyl | ~60% |
| 11d acs.org | 2,4-Difluorophenyl | 4-Methoxyphenyl | 72% |
| 11f acs.org | 3-Thienyl | 4-Pyridyl | 71% |
Derivatization for CNS-Targeted Agents:
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been derivatized to create agents that can cross the blood-brain barrier and act on central nervous system targets. In the quest for treatments for Alzheimer's disease, a novel inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), named S01 , was developed. nih.gov This compound features a phenyl group on the pyrrole ring and a 4-phenylpyridin-3-yl carboxamide group. The introduction of the nonpolar phenyl group was a deliberate strategy to reduce the polar surface area and enhance the molecule's ability to penetrate the blood-brain barrier. nih.gov Compound S01 exhibited potent inhibition of GSK-3β at the subnanomolar level and showed therapeutic potential in a zebrafish model of Alzheimer's disease. nih.gov
Spectroscopic and Advanced Structural Elucidation of 3 Ethenyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine is expected to show distinct signals for the protons of the pyrrolopyridine core and the ethenyl (vinyl) substituent. Based on data from related 7-azaindole (B17877) derivatives, the aromatic protons of the pyridine (B92270) and pyrrole (B145914) rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. nih.gov The N-H proton of the pyrrole ring is expected to be a broad singlet, also in the downfield region. The vinyl group protons would present a characteristic AXM spin system, with the geminal protons (on the same carbon) and vicinal protons (on adjacent carbons) exhibiting distinct chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the spectrum would display signals for the eight carbons of the pyrrolopyridine ring system and the two carbons of the ethenyl group. The chemical shifts of the aromatic carbons are anticipated to be in the range of δ 100-150 ppm, consistent with other 7-azaindole derivatives. nih.gov The sp² hybridized carbons of the vinyl group would resonate in the olefinic region of the spectrum.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive assignment of all proton and carbon signals. COSY spectra would establish the connectivity between adjacent protons, for instance, within the pyridine ring and between the protons of the vinyl group. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal long-range correlations (over two to three bonds), helping to piece together the entire molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 (N-H) | ~11.5 | br s |
| H2 | ~7.5 | s |
| H4 | ~8.0 | dd |
| H5 | ~7.1 | dd |
| H6 | ~8.3 | dd |
| Hα (vinyl) | ~6.8 | dd |
| Hβ (cis, vinyl) | ~5.3 | d |
| Hβ (trans, vinyl) | ~5.8 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~115 |
| C3a | ~128 |
| C4 | ~143 |
| C5 | ~118 |
| C6 | ~142 |
| C7a | ~148 |
| Cα (vinyl) | ~130 |
| Cβ (vinyl) | ~116 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₈N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the 7-azaindole core. Common fragmentation pathways for 1H-pyrrolo[2,3-b]pyridines involve the loss of small molecules like HCN. chemicalbook.com The presence of the ethenyl group would likely lead to specific fragmentation patterns, such as the loss of a vinyl radical or ethylene, which would be diagnostic for this particular derivative.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 144.07 | Molecular Ion |
| [M-H]⁺ | 143.06 | Loss of a hydrogen radical |
| [M-C₂H₃]⁺ | 117.05 | Loss of a vinyl radical |
| [M-HCN]⁺ | 117.06 | Loss of hydrogen cyanide from the pyrrole ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H group, C-H bonds, C=C bonds, and C-N bonds.
The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl group would likely appear in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The out-of-plane bending vibrations for the vinyl C-H bonds would give rise to characteristic sharp peaks in the 900-1000 cm⁻¹ range.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Vinyl C-H Stretch | 3050-3150 | Medium |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong |
| C=C Stretch (Vinyl) | 1620-1650 | Medium |
| C-H Bend (Vinyl) | 900-1000 | Strong |
| C-N Stretch | 1000-1350 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the chemical formula C₉H₈N₂, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound. nih.gov
Table 5: Theoretical Elemental Composition of this compound (C₉H₈N₂)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 74.98 |
| Hydrogen (H) | 5.59 |
| Nitrogen (N) | 19.43 |
Theoretical and Computational Studies on 3 Ethenyl 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Studies on derivatives of 1H-pyrrolo[2,3-b]pyridine offer valuable insights into how the ethenyl substituent at the 3-position would likely influence the molecule's characteristics.
Electronic Structure and Molecular Orbital Analysis
DFT calculations on related compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, have been employed to understand their electronic structure. nih.gov For 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine, it is anticipated that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be distributed across the fused ring system. The introduction of the ethenyl group, a π-system, at the 3-position is expected to influence the energy levels of these frontier orbitals.
A study on 4-chloro-1H-pyrrolo[2,3-b]pyridine calculated a large HOMO-LUMO energy gap of 3.59 eV, suggesting high kinetic stability. nih.gov The ethenyl group in this compound would likely lead to a smaller HOMO-LUMO gap compared to the unsubstituted 7-azaindole (B17877), potentially increasing its reactivity and shifting its absorption spectrum. The covalent nature of the N-C and C-C bonds within the pyrrolopyridine skeleton, as established in studies of its derivatives, would be maintained. nih.gov
Reaction Pathway Prediction and Transition State Analysis
While specific reaction pathways for this compound have not been detailed in the available literature, DFT is a primary tool for such predictions. By mapping the potential energy surface, researchers can identify transition states and intermediates for various reactions, such as electrophilic substitution or functionalization of the ethenyl group. This analysis would be crucial in understanding the reactivity and guiding the synthesis of more complex derivatives.
Substituent Effects on Electronic Properties
The electronic properties of the 1H-pyrrolo[2,3-b]pyridine scaffold are sensitive to the nature and position of substituents. A review of structure-activity relationship studies on 7-azaindole analogs highlights that substitutions at various positions, including the analogous 3-position, significantly impact their biological activity, which is intrinsically linked to their electronic properties. nih.gov The ethenyl group at the 3-position, being an electron-donating group through resonance, would be expected to increase the electron density of the pyrrole (B145914) ring, influencing its reactivity and interaction with biological targets.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are instrumental in understanding the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations could elucidate the rotational freedom of the ethenyl group relative to the rigid pyrrolopyridine core.
Studies on 7-azaindole derivatives have utilized MD simulations to investigate their binding stability with protein targets. nih.gov These simulations revealed that the 7-azaindole scaffold can form stable hydrogen bonds and other non-covalent interactions within protein binding sites. nih.gov For this compound, MD simulations would be valuable in assessing its conformational preferences in different environments (e.g., in solution or within a protein active site) and how the ethenyl substituent influences its interactions with surrounding molecules. The conformational ensemble generated from MD can provide a more realistic representation of the molecule's structure compared to a single static conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found, studies on related azaindole and pyrrolopyridine derivatives demonstrate the utility of this approach.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates correlations between the biological activity of a set of molecules and their 3D steric and electrostatic fields.
A 3D-QSAR study on azaindole derivatives as Aurora B kinase inhibitors utilized CoMFA and a related method, CoMSIA (Comparative Molecular Similarity Indices Analysis). nih.gov The study generated statistically significant models that provided insights into the structural requirements for enhanced inhibitory potency. nih.gov For a series of compounds including this compound, a CoMFA model could be developed to predict the biological activity based on the steric and electrostatic properties of the ethenyl group and other potential modifications. The resulting contour maps would indicate regions where bulky or electron-rich substituents might enhance or diminish activity, guiding the design of more potent analogs.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of compounds with their 3D shapes and physicochemical properties. nih.govmdpi.com Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), which uses Lennard-Jones and Coulomb potentials, CoMSIA utilizes Gaussian-type functions to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govmdpi.com This approach results in smoother, more easily interpretable contour maps that highlight regions where modifications to a molecule's structure could enhance its biological activity. nih.gov
In the context of 7-azaindole derivatives, such as this compound, CoMSIA has been instrumental in understanding the structural requirements for potent biological activity. nih.goveurekaselect.com Studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated the utility of CoMSIA in developing robust predictive models. For instance, a 3D-QSAR study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors against colorectal cancer cells yielded a CoMSIA model with high statistical reliability (Q² = 0.74, R² = 0.96, r²_test = 0.95). imist.maimist.ma
The contour maps generated from such CoMSIA models provide crucial insights. For example, in the study of TNIK inhibitors, the hydrogen bond donor contour maps indicated that a hydrogen bond donor substituent near the 1H-pyrrolo[2,3-b]pyridine and a cyano group replacement would increase activity. imist.ma Similarly, hydrophobic contour maps showed that hydrophobic groups in specific regions would enhance anticancer activity. imist.ma These findings are invaluable for guiding the design of new, more potent analogs.
A hypothetical CoMSIA model for a series of this compound derivatives could reveal the following:
| Field | Favorable Substitution | Unfavorable Substitution |
| Steric | Bulky substituents at the ethenyl group may enhance binding affinity. | Steric hindrance near the pyridine (B92270) nitrogen may decrease activity. |
| Electrostatic | Electron-withdrawing groups on the pyridine ring could be beneficial. | Positive electrostatic potential near the pyrrole nitrogen may be detrimental. |
| Hydrophobic | Hydrophobic pockets may exist near the ethenyl substituent, favoring nonpolar groups. | Polar substitutions in hydrophobic regions would likely reduce activity. |
| H-Bond Donor | A hydrogen bond donor on the ethenyl side chain could interact with a key residue. | H-bond donors in sterically crowded areas may not be tolerated. |
| H-Bond Acceptor | A hydrogen bond acceptor on the pyridine ring could form a crucial interaction. | H-bond acceptors that disrupt the planar structure of the core may be unfavorable. |
This table represents a hypothetical scenario based on general principles of CoMSIA and findings for related compounds. Specific results would depend on the target and the dataset of compounds analyzed.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govijper.org The 7-azaindole scaffold, the core of our subject compound, is known to be an excellent "hinge-binder" for kinases, forming two crucial hydrogen bonds with the kinase hinge region. jst.go.jpnih.gov
Docking studies of various 7-azaindole derivatives have provided detailed insights into their binding modes. For example, in a study of 7-azaindole analogs as PARP inhibitors, molecular docking revealed that these compounds could bind effectively to the 6NRH protein target. ijper.org Similarly, a novel 7-azaindole derivative was shown to interact with key residues Tyr200 and Arg202 within the binding pocket of the DDX3 protein, with a good docking score of -7.99 kcal/mol. nih.govresearchgate.net
In the case of this compound, molecular docking simulations could be employed to predict its binding affinity and orientation within the active site of a specific kinase or another relevant protein target. The ethenyl group at the 3-position offers a potential point of interaction that can be explored for optimizing binding.
A hypothetical docking study of this compound into the ATP-binding site of a kinase might reveal the following interactions:
| Interaction Type | Interacting Residue (Hypothetical) | Ligand Atom/Group Involved |
| Hydrogen Bond | Backbone NH of Alanine (B10760859) | Pyridine Nitrogen of 7-azaindole |
| Hydrogen Bond | Backbone C=O of Glutamic Acid | NH of the pyrrole ring in 7-azaindole |
| Pi-Pi Stacking | Phenylalanine side chain | Aromatic system of the 7-azaindole core |
| Hydrophobic Interaction | Leucine, Valine side chains | Ethenyl group at the 3-position |
This table is a hypothetical representation of potential interactions. The actual interactions would depend on the specific protein target.
The results from such docking studies, often visualized as 3D models of the ligand-protein complex, are crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors. eurekaselect.com
In Silico Screening and Rational Drug Design Methodologies
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chapman.edu This method is cost-effective and can significantly reduce the number of compounds that need to be synthesized and tested in the lab. chapman.edunih.gov Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. chapman.edu
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. chapman.edu This can involve searching for compounds with similar 2D or 3D structures to known active ligands. acs.org Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to dock candidate ligands into the binding site. researchgate.net
The 7-azaindole scaffold, present in this compound, is a prime candidate for both types of in silico screening due to its prevalence in known kinase inhibitors and the availability of crystal structures for many kinases. jst.go.jpnih.govpharmablock.com Rational drug design efforts have successfully utilized this scaffold to develop multi-targeted kinase inhibitors. nih.gov
A typical in silico screening and rational design workflow for developing novel inhibitors based on the this compound scaffold might involve the following steps:
| Step | Description |
| 1. Target Identification and Validation | Identifying a biologically relevant target, such as a specific kinase implicated in a disease. |
| 2. Library Preparation | Assembling a large, diverse library of chemical compounds for virtual screening. This can include commercially available compounds or virtually generated structures based on the this compound core. |
| 3. Virtual Screening | Employing either ligand-based or structure-based methods (or a combination) to filter the library and identify potential "hits". |
| 4. Hit-to-Lead Optimization | Synthesizing and testing the most promising hits from the virtual screen. The initial hits are then optimized through iterative cycles of chemical synthesis and biological testing, often guided by further computational analysis like CoMSIA and molecular docking. |
| 5. Lead Optimization | Further refining the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. |
This systematic approach, combining computational methods with experimental validation, has proven to be a powerful strategy in modern drug discovery. nih.gov The application of these methodologies to this compound holds significant promise for the development of novel therapeutic agents.
Biological Activity and Molecular Mechanisms of 3 Ethenyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a novel core structure in the development of FGFR inhibitors. nih.gov Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers, making FGFRs attractive targets for therapeutic intervention. nih.govrsc.org
Pan-FGFR Inhibitory Activities (FGFR1, FGFR2, FGFR3, FGFR4)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to exhibit pan-FGFR inhibitory activity, meaning they can inhibit multiple members of the FGFR family. For instance, the compound designated as 4h has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org Its activity against FGFR4 was less potent, with an IC50 value of 712 nM. nih.govrsc.org This demonstrates a degree of selectivity among the FGFR isoforms. The development of these derivatives aims to create novel chemotypes for FGFR inhibitors, which could offer unique therapeutic benefits, particularly in the context of resistance to existing drugs.
Interactive Table: Pan-FGFR Inhibitory Activity of Compound 4h
| FGFR Isoform | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
Mechanisms of Kinase Inhibition (e.g., ATP-binding site interaction)
The inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on FGFRs is primarily achieved through interaction with the ATP-binding site of the kinase domain. The 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge binder," forming crucial hydrogen bonds with amino acid residues in the hinge region of the receptor. nih.gov Specifically, this scaffold can form two hydrogen bonds with the backbone carbonyl of glutamic acid 562 (E562) and the amine group of alanine (B10760859) 564 (A564). nih.gov
Furthermore, modifications to the core structure can enhance binding affinity. For example, a 3,5-dimethoxyphenyl group attached to the scaffold can occupy a hydrophobic pocket and form hydrogen bonds with aspartic acid 641 (D641). nih.gov Additionally, a trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can form a hydrogen bond with glycine (B1666218) 485 (G485), further improving the compound's activity. nih.gov The interaction is also stabilized by π-π stacking between the phenyl ring of the inhibitor and a phenylalanine residue (F489) in the binding pocket. nih.gov
Modulation of Downstream Signaling Pathways (e.g., RAS–MEK–ERK, PLCγ, PI3K–Akt)
The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation initiates several downstream signaling cascades that are crucial for normal cellular functions like proliferation, migration, and angiogenesis. nih.gov Key pathways activated by FGFR signaling include:
The RAS–MEK–ERK pathway
The PLCγ pathway
The PI3K–Akt pathway
By inhibiting the kinase activity of FGFRs, 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine derivatives can effectively block the activation of these downstream pathways. This disruption of signaling can lead to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis. nih.govrsc.org
Inhibition of Other Kinase Targets
Beyond their well-documented effects on FGFRs, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against other important kinase targets.
SGK-1 Kinase Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as an effector in the PI3K signaling pathway, regulating a variety of cellular processes. mdpi.com Overexpression of SGK1 is associated with several diseases, including cancer. mdpi.com Through virtual screening and subsequent biological evaluation, a hit compound with a novel scaffold was identified as a potential SGK1 inhibitor, demonstrating 44.79% inhibition at a concentration of 10 µM. mdpi.com Molecular dynamics simulations have suggested that these inhibitors can bind to the active site of SGK1, forming stable interactions with key residues. mdpi.com
mTOR Kinase and PI3 Kinase Inhibition
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. tandfonline.com The dual inhibition of both PI3K and mTOR is a promising therapeutic strategy. PF-04691502, a compound with a structure that can be related to the broader class of kinase inhibitors, demonstrates combined PI3K and mTOR inhibitory activity. nih.gov This dual inhibition has been shown to preserve cell viability under inflammatory conditions and decrease pro-inflammatory markers, suggesting a role in mitigating inflammation-driven cellular damage. nih.gov While not directly a this compound, this highlights the broader potential of related heterocyclic compounds in targeting the PI3K/mTOR pathway.
Receptor Modulation
The dopamine (B1211576) D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex and hippocampus and is involved in cognitive processes. Antagonists of the D4 receptor are being investigated for their potential in treating neuropsychiatric disorders. Several 7-azaindole (B17877) derivatives have been synthesized and evaluated as dopamine D4 receptor ligands. plos.org
Notably, 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine was identified as a potent antagonist with high affinity and selectivity for the human dopamine D4 receptor. Further research into piperazinylmethyl substituted pyrazolo[1,5-a]pyridines and related heterocycles, including azaindoles, found that these compounds selectively recognize the dopamine D4 receptor. The most potent derivative in this series exhibited a Ki value of 2.0 nM. Additionally, a series of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized, with most ligands showing high and selective binding to the D4 receptor.
| Compound | Dopamine D4 Receptor Ki (nM) | Reference |
|---|---|---|
| 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine | High Affinity | |
| Most potent piperazinylmethyl pyrazolo[1,5-a]pyridine (B1195680) derivative | 2.0 |
Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways. PDE inhibitors are used to treat a variety of conditions, including inflammatory diseases and cardiovascular disorders.
A novel series of azaindole compounds have been identified as inhibitors of phosphodiesterase 4B (PDE4B), a subtype highly expressed in the brain and inflammatory cells. The development of selective PDE4B inhibitors is of particular interest to minimize side effects associated with the inhibition of other PDE4 subtypes. Research into 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has yielded compounds with moderate to good inhibition against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. One particular compound, 11h , was identified as a PDE4B-preferring inhibitor and represents a promising lead for further development.
| Compound Series | PDE4B IC50 Range (μM) | Reference |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | 0.11 - 1.1 |
Enzymatic Interactions
The diverse biological activities of this compound derivatives stem from their ability to interact with the active sites of various enzymes. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity to form key hydrogen bonds within the adenosine triphosphate (ATP)-binding sites of kinases. acs.orgresearchgate.net The two nitrogen atoms of the azaindole ring increase the potential for hydrogen bond formation, making these derivatives effective kinase inhibitors. acs.org For instance, in c-Met kinase, the N-7 atom of the 7-azaindole can accept a hydrogen bond from the hinge region backbone, while the N-1 atom can donate a hydrogen bond. researchgate.net These interactions stabilize the inhibitor-enzyme complex, leading to potent inhibition. The specific substitutions on the 1H-pyrrolo[2,3-b]pyridine core, including the 3-ethenyl group, play a crucial role in determining the potency and selectivity of these compounds for their respective enzymatic targets.
Histone Deacetylase (HDAC) Inhibition
While research specifically detailing the HDAC inhibitory activity of this compound derivatives is not extensively documented, the broader class of (1H)-pyrroles has been identified as a novel group of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are crucial enzymes in the regulation of gene expression, and their inhibition is a key strategy in cancer therapy. nih.gov
Studies on (1H)-pyrrole derivatives have demonstrated their ability to induce the acetylation of histones H3 and H4. This action restores the expression of genes that inhibit cell growth. nih.gov These compounds have been shown to significantly decrease the viability of cancer cells both in laboratory settings and in living organisms. This is associated with an arrest of the cell cycle at the G2/M phase and an inhibition of angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov The promising anti-tumoral features of the broader (1H)-pyrrole class suggest a potential avenue for the investigation of this compound derivatives as specific HDAC inhibitors. nih.gov
Human Neutrophil Elastase (HNE) Research
Human Neutrophil Elastase (HNE) is a serine protease that, when dysregulated, is implicated in various inflammatory diseases and cancer. nih.gov Researchers have actively explored derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold as potent inhibitors of HNE. nih.govnih.gov
A study focused on the structure-activity relationship of these derivatives revealed critical insights. It was discovered that for a compound to effectively inhibit HNE, the second position of the pyrrolo[2,3-b]pyridine core must remain unsubstituted. nih.gov Any modifications at this position led to a loss of inhibitory activity. Conversely, the introduction of various substituents at the fifth position was generally well-tolerated, maintaining the compound's ability to inhibit HNE. nih.gov This suggests that bulky or lipophilic groups at the 5-position can interact favorably with a large pocket in the enzyme's active site, facilitating the formation of the Michaelis complex. nih.gov
Molecular docking studies have further supported these findings, indicating that highly active HNE inhibitors based on this scaffold adopt geometries that are favorable for the formation of the Michaelis complex and have relatively short proton transfer channels within the catalytic triad. nih.gov Certain derivatives exhibited impressive inhibitory potency with IC50 values in the low nanomolar range (14–87 nM). nih.gov
Cellular Activities and Pathway Modulations in Pre-clinical Models
The anti-cancer potential of this compound derivatives is underscored by their diverse cellular activities observed in pre-clinical studies. These compounds have been shown to modulate key pathways involved in cancer progression.
Inhibition of Cancer Cell Proliferation
A significant body of research highlights the ability of 1H-pyrrolo[2,3-b]pyridine derivatives to inhibit the proliferation of various human cancer cell lines. rsc.org For instance, derivatives designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) have demonstrated potent anti-proliferative effects. One such compound, designated as 4h, effectively inhibited the proliferation of 4T1 breast cancer cells. rsc.org
Similarly, derivatives targeting the V600E mutation in the B-RAF gene, a common driver in many cancers, have been synthesized and evaluated. nih.gov Out of 38 synthesized compounds, two (34e and 35) showed significant inhibitory effects on V600E B-RAF, with IC50 values of 0.085 µM and 0.080 µM, respectively. nih.gov Compound 35, in particular, emerged as a potent cytotoxic agent across a panel of sixty different human cancer cell lines. nih.gov
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective inhibitors of the ATM (Ataxia-Telangiectasia Mutated) kinase, a critical protein in maintaining genomic stability. nih.gov One promising candidate, 25a, in combination with the chemotherapy drug irinotecan, demonstrated synergistic anti-tumor efficacy in xenograft models of HCT116 and SW620 colon cancers, with tumor growth inhibition of 79.3% and 95.4%, respectively. nih.gov
| Compound/Derivative Class | Target | Cancer Cell Line(s) | Key Findings | Citation |
|---|---|---|---|---|
| FGFR Inhibitor (e.g., 4h) | FGFR1, 2, 3 | 4T1 Breast Cancer | Inhibited cell proliferation. | rsc.org |
| V600E B-RAF Inhibitors (e.g., 34e, 35) | V600E B-RAF | Panel of 60 cancer cell lines | Compound 35 showed potent cytotoxicity. IC50 values of 0.085 µM (34e) and 0.080 µM (35). | nih.gov |
| ATM Inhibitor (25a) | ATM Kinase | HCT116, SW620 Colon Cancer | Synergistic antitumor efficacy with irinotecan. | nih.gov |
Induction of Apoptosis
In addition to halting proliferation, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to induce apoptosis, or programmed cell death, in cancer cells. The FGFR inhibitor, compound 4h, was found to induce apoptosis in 4T1 breast cancer cells. rsc.org This is a crucial mechanism for eliminating cancerous cells and preventing tumor growth.
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can interfere with these processes. The FGFR inhibitor compound 4h, for example, significantly inhibited the migration and invasion of 4T1 breast cancer cells. rsc.org By thwarting these metastatic processes, such compounds hold promise in preventing the spread of cancer to distant organs.
Broad Spectrum Biological Activities of Pyrrolo[2,3-B]pyridine Scaffolds
The pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. nih.gov Its derivatives have demonstrated a wide range of pharmacological properties beyond their anti-cancer effects. These include antimicrobial activities, with some derivatives showing efficacy against resistant strains of E. coli. mdpi.com The scaffold is present in approved drugs for various conditions, highlighting its therapeutic potential. nih.gov The diverse biological activities underscore the importance of the pyrrolo[2,3-b]pyridine nucleus in drug discovery and development. mdpi.com
Antimicrobial Properties
Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have demonstrated notable antimicrobial activities, including antibacterial and antifungal effects. Research has shown that these compounds can be effective against a range of microbial pathogens.
A study on the acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines resulted in a series of compounds, many of which were screened for antimicrobial activity. nih.gov These derivatives exhibited the most promising results against yeasts, with particularly strong activity against Cryptococcus neoformans, where minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL were observed. nih.gov
Furthermore, certain 7-azaindole derivatives have been identified as potent potentiators of conventional antibiotics against Gram-negative bacteria. While these compounds may have weak inherent antibacterial activity, they significantly enhance the efficacy of antibiotics like rifampicin (B610482), erythromycin, and novobiocin (B609625) against challenging pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. This potentiation is believed to occur through the destabilization of the outer membrane's integrity, which is regulated by lipopolysaccharides (LPS), thereby facilitating the entry of antibiotics into the bacterial cell.
The table below summarizes the antimicrobial activity of selected 7-azaindole derivatives.
| Compound/Derivative | Target Microorganism | Activity/Finding |
| Substituted 7-azaindoles | Cryptococcus neoformans | MIC values as low as 3.9 µg/mL. nih.gov |
| Azaindole-based compounds | Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa, A. baumannii) | Potentiate the activity of antibiotics like rifampicin and erythromycin. |
Antiviral Activity (e.g., HIV-1 Integrase Inhibition)
The 1H-pyrrolo[2,3-b]pyridine scaffold has been a key structural motif in the development of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome.
Research has led to the discovery of azaindole hydroxamic acids as potent inhibitors of the HIV-1 integrase enzyme. mdpi.com Structure-activity relationship (SAR) studies have revealed that substitutions, such as a 4-fluorobenzyl group on the azaindole core, can lead to significant antiviral activity in cell-based assays. mdpi.com These findings highlight the potential of the azaindole scaffold for developing novel HIV-1 integrase inhibitors. mdpi.com
The development of second-generation integrase inhibitors is crucial due to the emergence of drug-resistant viral strains. Tricyclic pyridine (B92270) derivatives, which incorporate the pyrrolo[2,3-b]pyridine system, have been synthesized and evaluated for their inhibitory activity against HIV-1. Some of these compounds have demonstrated exceptional antiviral activity and a virological profile consistent with other second-generation integrase strand transfer inhibitors. nih.gov
The table below presents data on the anti-HIV-1 activity of selected pyrrolo[2,3-b]pyridine derivatives.
| Compound/Derivative | Target | Activity/Finding |
| Azaindole hydroxamic acids | HIV-1 Integrase | Potent inhibition of the enzyme. mdpi.com |
| 4-Fluorobenzyl substituted azaindole hydroxamic acids | HIV-1 | Potent antiviral activities in cell-based assays. mdpi.com |
| Tricyclic pyrrolo[2,3-b]pyridine derivatives | HIV-1 | Exceptional antiviral activity against HIV-1. nih.gov |
Anti-inflammatory and Analgesic Potential
Derivatives of 7-azaindole have been investigated for their potential to alleviate pain and inflammation. Several studies have reported significant analgesic and anti-inflammatory effects for compounds containing this heterocyclic core.
In one study, a series of novel 7-azaindole derivatives were designed and synthesized, leading to the identification of compounds with significant analgesic effects in mice. researchgate.net Notably, some of these derivatives, such as compounds 3a , 3g , and 4i , exhibited analgesic properties that were stronger than those of the widely used non-steroidal anti-inflammatory drug (NSAID), aspirin (B1665792). researchgate.net Another 7-azaindole derivative, designated as compound 42 , has been shown to possess anti-inflammatory activity by inhibiting airway cell infiltration in an animal model of allergic inflammation, acting through the inhibition of the Orai calcium channel.
The analgesic activity of these compounds has been evaluated using methods such as the thermal stimuli (tail immersion) test. Some derivatives have shown significant analgesic activity at a dose of 50 mg/kg body weight.
The table below summarizes the anti-inflammatory and analgesic activities of selected 7-azaindole derivatives.
| Compound/Derivative | Biological Activity | Key Finding |
| Compounds 3a , 3g , 4i | Analgesic | Stronger analgesic effect than aspirin in mice. researchgate.net |
| Compound 42 | Anti-inflammatory | Inhibited airway cell infiltration in a rat model of allergic inflammation. |
| Various 7-azaindole derivatives | Analgesic | Significant activity in the tail immersion test at 50 mg/kg. |
Anticonvulsant and Antipyretic Properties
The exploration of 7-azaindole derivatives has extended to their potential effects on the central nervous system, particularly in the context of epilepsy.
A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives were designed and synthesized to investigate their anticonvulsant activity. When evaluated using the pentylenetetrazole (PTZ)-induced seizure model, several of these compounds demonstrated significant anticonvulsant effects. Specifically, compounds 4i , 4p , and 5k were identified as having noteworthy activity, with ED₅₀ values of 30.55 mg/kg, 19.72 mg/kg, and 25.46 mg/kg, respectively. These compounds were, however, inactive in the maximal electroshock (MES) model. Importantly, they also exhibited lower neurotoxicity, indicating a favorable safety profile in preliminary assessments.
The table below details the anticonvulsant activity of selected 7-azaindole derivatives.
| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) |
| 4i | PTZ-induced | 30.55 |
| 4p | PTZ-induced | 19.72 |
| 5k | PTZ-induced | 25.46 |
Regarding the antipyretic properties of this compound derivatives, there is currently a lack of specific research findings available in the reviewed scientific literature.
Pharmacological Research and Drug Discovery Potential of 3 Ethenyl 1h Pyrrolo 2,3 B Pyridine Analogues
Lead Compound Identification and Optimization
The journey of drug discovery often begins with the identification of a "hit" or "lead" compound from screening campaigns, which demonstrates a desired biological activity. slideshare.net This initial lead then undergoes extensive chemical modification to optimize its drug-like properties, including potency, selectivity, and pharmacokinetic profile. danaher.com
The 1H-pyrrolo[2,3-b]pyridine scaffold has served as a fertile ground for identifying such lead compounds. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a compound featuring the 1H-pyrrolo[2,3-b]pyridine core was identified as a promising starting point due to its potent FGFR1 inhibitory activity, low molecular mass, and high ligand efficiency. nih.gov
Optimization of this initial lead is a multi-parameter process aimed at enhancing its therapeutic potential. danaher.com Researchers successfully optimized an initial 1H-pyrrolo[2,3-b]pyridine lead, improving its FGFR1 inhibitory activity by nearly 300-fold. This was achieved through structure-based design, leading to the identification of compound 4h , which exhibited potent, pan-FGFR inhibitory activity. nih.govrsc.org This compound was highlighted as an appealing lead for further development due to its low molecular weight, which allows for a larger optimization space. nih.govrsc.org Similarly, in another program, a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide was identified as a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), representing an excellent lead for further preclinical testing. nih.gov
More recently, design strategies have involved creating derivatives based on previously reported lead compounds to target specific mutations, such as in Fms-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML). nih.gov This iterative process of identification and optimization is crucial for transforming a promising molecule into a viable drug candidate. danaher.com
Table 1: Example of Lead Compound Optimization Data sourced from a study on FGFR inhibitors. nih.gov
| Compound | Core Scaffold | FGFR1 IC₅₀ (nM) | Ligand Efficiency | Notes |
|---|---|---|---|---|
| Lead Compound 1 | 1H-pyrrolo[2,3-b]pyridine | 1900 | 0.13 | Initial hit with moderate activity. |
| Optimized Lead 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 0.44 | ~300-fold improvement in potency after optimization. |
Scaffold for Novel Pharmaceutical Agent Development
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system is widely recognized as such a scaffold. researchgate.netmdpi.com Its structural versatility and ability to form key hydrogen bond interactions with protein targets have led to its incorporation into a wide array of pharmaceutical agents. researchgate.net
This scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical targets in oncology. researchgate.net For example, drugs containing the broader pyrrolopyridine scaffold, like Vemurafenib and Pexidartinib, are used in cancer therapy. mdpi.com Specifically, the 1H-pyrrolo[2,3-b]pyridine core has been employed to develop potent inhibitors of:
Fibroblast Growth Factor Receptors (FGFRs): Analogues have shown potent activity against FGFRs 1, 2, and 3, which are implicated in various cancers. nih.govrsc.org
Human Neutrophil Elastase (HNE): The scaffold has been used to create a new class of HNE inhibitors for treating inflammatory diseases, with some compounds showing activity in the low nanomolar range. researchgate.net
Colony-Stimulating Factor 1 Receptor (CSF1R): By combining fragments of the marketed drug Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus (an isomer of 1H-pyrrolo[2,3-b]pyridine), researchers have developed novel and potent CSF1R inhibitors. mdpi.com
Fms-like Tyrosine Kinase 3 (FLT3): Derivatives are being designed as FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML). nih.gov
The utility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition, demonstrating its broad applicability in medicinal chemistry. researchgate.net
Role as Synthetic Intermediates for Biologically Active Molecules
The 1H-pyrrolo[2,3-b]pyridine core, including the 3-ethenyl derivative, serves as a crucial synthetic intermediate—a building block from which more complex, biologically active molecules are constructed. Its synthesis and subsequent modification are key steps in the development of novel therapeutics.
For example, the synthesis of potent FGFR inhibitors began with a substituted 1H-pyrrolo[2,3-b]pyridine. This starting material was reacted with various aldehydes to create a library of intermediate compounds, which were then further modified to produce the final, active molecules. nih.gov
Modern synthetic strategies, such as the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, are frequently employed to attach different functional groups to the pyrrolopyridine nucleus. mdpi.com This allows for the systematic exploration of chemical space around the core scaffold. In one reported synthesis, an iodinated pyrrolopyrimidine intermediate was coupled with different pyridine-containing fragments to generate a series of potential CSF1R inhibitors. mdpi.com These synthetic routes demonstrate the role of the core structure as a versatile platform for building diverse and complex molecules with tailored biological activities.
Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of a lead compound, researchers can identify which functional groups are essential for activity and which can be altered to improve properties like potency and selectivity.
For analogues of 1H-pyrrolo[2,3-b]pyridine, SAR studies have been instrumental in their development. In a study of PDE4B inhibitors, careful analysis of the SAR revealed the importance of the ring size and hydrophobicity of substituents on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core. nih.gov This led to the identification of a derivative with a 3,3-difluoroazetidine (B2684565) ring that exhibited higher inhibitory activity and a 6-fold selectivity for the target enzyme PDE4B over the related PDE4D. nih.gov
Similarly, in the pursuit of FGFR inhibitors, docking studies showed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two critical hydrogen bonds with the hinge region of the kinase. nih.gov The SAR exploration focused on substituents at other positions to optimize interactions with a hydrophobic pocket, ultimately leading to a significant increase in potency. nih.gov SAR studies on pyrrolopyridine analogues as antiproliferative agents have also shown that electron-withdrawing substituents can be more potent than those with electron-donating properties. researchgate.net These studies are essential for the rational design of more effective and selective drugs.
Table 2: Illustrative SAR Findings for 1H-pyrrolo[2,3-b]pyridine Analogues Based on data from PDE4B inhibitor studies. nih.gov
| Compound ID | R Group (on carboxamide) | PDE4B IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) | Key SAR Finding |
|---|---|---|---|---|
| 11a | Cyclopropyl | 0.54 | 1.3x | Small aliphatic rings are tolerated. |
| 11h | 3,3-difluoroazetidine | 0.14 | 6.0x | Introduction of difluoroazetidine ring enhances potency and selectivity. |
| 11l | Cyclohexyl | 1.1 | 0.8x | Larger aliphatic rings lead to decreased activity. |
Strategies for Improving Bioavailability and Metabolic Stability in Pre-clinical Models
A compound's journey to becoming a drug is not solely dependent on its potency. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Key among these are bioavailability—the fraction of an administered dose that reaches systemic circulation—and metabolic stability, or how resistant the compound is to being broken down by enzymes in the body.
For pyrrolopyridine-based compounds, strategies to improve these pharmacokinetic properties are critical. Research on a series of pyrrolo[3,4-c]pyridine GPR119 agonists showed that while some compounds had excellent potency, they also exhibited high plasma protein binding, which can limit the amount of free drug available to act on the target. nih.gov Pharmacokinetic studies revealed that the metabolic stability of these compounds in rat liver microsomes was highly dependent on the substituents on the phenyl ring. nih.gov
General strategies to enhance bioavailability and stability, which can be applied to 3-ethenyl-1H-pyrrolo[2,3-b]pyridine analogues, include:
Structural Modification: Blocking sites of metabolism by introducing atoms like fluorine or by altering the size and electronics of substituents.
Prodrug Approaches: Attaching a promoiety that is cleaved in the body to release the active drug, often improving solubility or permeability.
Formulation Strategies: Using advanced formulation techniques like solid dispersions, which disperse the drug in a polymer matrix to improve its dissolution rate and solubility. mdpi.com This can involve methods like solvent evaporation or melt agglomeration. mdpi.com
In the development of PDE4B inhibitors, lead compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold were shown to have good in vitro pharmacokinetic profiles, indicating their potential for further development. nih.gov The successful optimization of these properties is a crucial step in advancing a lead compound toward clinical trials.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Ethenyl-Substituted Pyrrolo[2,3-B]pyridines
The efficient and regioselective synthesis of ethenyl-substituted 7-azaindoles is crucial for facilitating extensive structure-activity relationship (SAR) studies. While traditional methods for indole (B1671886) synthesis can be adapted, modern cross-coupling reactions offer superior versatility and functional group tolerance. Future research will likely focus on optimizing and diversifying these catalytic methods.
Palladium-catalyzed cross-coupling reactions are the cornerstone for C-C bond formation on the 7-azaindole (B17877) nucleus. nih.gov Key future strategies include:
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organohalide, is a robust method for vinylation. harvard.edulibretexts.org Future work will likely involve developing more stable and accessible vinylboron reagents, such as vinyl MIDA boronates, which allow for a "slow release" of the boronic acid, improving yields for otherwise unstable substrates. harvard.edu Research into microwave-assisted Suzuki couplings could significantly shorten reaction times, as has been demonstrated for related vinyl indazoles. nih.gov
Stille Coupling: The Stille reaction, coupling an organotin compound with an organohalide, is highly effective for creating vinyl groups, often proceeding with retention of the alkene's stereochemistry. wikipedia.orgresearchgate.net A major drawback is the toxicity of tin reagents. nih.gov A significant area of future research is the development of protocols that are catalytic in tin, thereby minimizing tin waste and improving the environmental and safety profile of the synthesis. msu.edu
Heck Reaction: The Heck reaction provides a direct method for vinylation by coupling a halide with an alkene, such as vinyl acetate. liv.ac.uk Rhodium(III)-catalyzed C-H activation has also been shown to facilitate the coupling of 7-azaindoles with vinyl acetates, offering a novel and direct route to C-C bond formation. rsc.org Further exploration of ligandless palladium catalysts, such as palladium on carbon, could simplify procedures and reduce costs for large-scale synthesis. core.ac.uk
A comparative overview of potential catalytic methods for future development is presented in Table 1.
| Reaction | Coupling Partners | Catalyst System (Example) | Key Advantages for Future Research | Potential Challenges |
| Suzuki-Miyaura Coupling | 3-Halo-7-azaindole + Vinylboronic acid/ester | Pd(PPh₃)₄ / Base | High functional group tolerance; commercially available reagents. | Stability of vinylboron reagents. |
| Stille Coupling | 3-Halo-7-azaindole + Vinylstannane | Pd(OAc)₂ / Ligand | Mild reaction conditions; retention of stereochemistry. | Toxicity and removal of tin byproducts. |
| Heck Reaction | 3-Halo-7-azaindole + Ethene/Vinyl Acetate | Pd(OAc)₂ / Base | Atom economy; direct use of simple alkenes. | Regioselectivity can be an issue. |
| Rh(III)-Catalyzed C-H Activation | 7-Azaindole + Vinyl Acetate | [RhCp*Cl₂]₂ / AgSbF₆ | Direct functionalization without pre-halogenation. | Catalyst cost and sensitivity. |
Comprehensive Investigation of the Ethenyl Group's Influence on Biological Activity and Selectivity
The precise impact of the C3-ethenyl group on the biological activity of the 7-azaindole scaffold is a critical area for future study. While extensive SAR studies exist for C3-aryl and other large substituents, the role of a small, reactive vinyl group is less understood. nih.govacs.org The vinyl group can influence activity in several ways:
Michael Acceptor Potential: The electron-withdrawing nature of the pyridine (B92270) ring can polarize the vinyl group, making it a potential Michael acceptor. This opens the door for covalent inhibition, where the compound forms an irreversible bond with a nucleophilic residue (e.g., cysteine) in the target protein's active site. This could lead to inhibitors with high potency and prolonged duration of action.
Conformational Effects: The rigid, planar nature of the vinyl group can lock the conformation of side chains attached to it, influencing how a molecule fits into a binding pocket and interacts with target residues.
Linker for Further Functionalization: The vinyl group serves as a versatile synthetic handle for introducing other functionalities through reactions like epoxidation, dihydroxylation, or metathesis, allowing for the exploration of a much wider chemical space.
Future research must involve systematic studies where the vinyl group is compared against its saturated ethyl analogue and other small substituents to dissect its specific contribution to binding affinity and selectivity against various target classes, such as protein kinases and viral enzymes. wikipedia.orgnih.gov
Rational Design of Next-Generation Pyrrolo[2,3-B]pyridine Therapeutics
Rational drug design, guided by structural biology and computational chemistry, will be instrumental in translating the 3-ethenyl-1H-pyrrolo[2,3-b]pyridine scaffold into clinical candidates. The 7-azaindole core is a well-established "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.govjst.go.jp
Future design strategies will likely build upon this foundation:
Structure-Based Design for Covalent Inhibitors: By obtaining co-crystal structures of target proteins with this compound, researchers can identify nearby cysteine or other nucleophilic residues. The vinyl group can then be precisely positioned to react with these residues, leading to the rational design of highly potent and selective covalent inhibitors.
Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a fragment. In FBDD, low-molecular-weight fragments are screened for binding to a target, and then grown or linked to create more potent leads. pharmablock.com The ethenyl group provides an ideal vector for "growing" the fragment toward other pockets of the active site, potentially improving affinity and selectivity.
Scaffold Hopping and Bioisosteric Replacement: While the 7-azaindole core is effective, designers may explore replacing it with other hinge-binding scaffolds while retaining the C3-ethenyl moiety to see if properties like solubility or metabolic stability can be improved.
Exploration of New Therapeutic Areas for the Compound and its Derivatives
The versatility of the 7-azaindole scaffold suggests that its 3-ethenyl derivative could be relevant for a wide range of diseases. While kinase inhibition in oncology is a primary focus, other areas warrant significant investigation. nih.govrsc.orgnih.gov
Neurodegenerative Diseases: Oxidative stress and apoptosis are key pathological features in conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov Inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in neuronal apoptosis, are being pursued as potential treatments. Notably, 3,5-substituted 7-azaindole compounds have already been identified as JNK inhibitors for neurodegenerative disorders, making this a promising avenue for 3-ethenyl derivatives. google.com
Antiviral Therapy: 7-azaindole derivatives have been investigated as inhibitors of HIV-1 integrase and reverse transcriptase. wikipedia.orgnih.gov The specific substitution at the C3 position has been shown to be critical for activity and for blocking metabolic pathways that lead to rapid clearance. nih.gov The unique electronic and reactive nature of the ethenyl group could lead to novel antiviral mechanisms or improved pharmacokinetic profiles.
Anti-inflammatory and Autoimmune Diseases: Kinases such as Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks) are critical mediators of inflammatory signaling. nih.govnih.gov The development of selective inhibitors based on the 7-azaindole scaffold is an active area of research. For instance, selective inhibitors of ULK1/2, kinases involved in autophagy, are being developed from 7-azaindole scaffolds to treat certain cancers. digitellinc.com This provides a strong rationale for screening this compound and its derivatives against these targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These technologies can be powerfully applied to the development of this compound derivatives.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of novel derivatives. By training ML algorithms on a dataset of synthesized compounds and their measured activities, these models can identify key molecular features that correlate with potency and selectivity, guiding the design of new, more effective molecules. nih.govimist.ma
Generative Models for de Novo Design: Deep learning approaches, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from existing chemical structures to generate entirely new molecules. These models can be conditioned to produce novel 7-azaindole derivatives with desired properties, such as high predicted binding affinity for a specific kinase and good drug-like characteristics. nih.gov
Hit Identification and Similarity Searching: ML models can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a chosen target. This allows researchers to prioritize which derivatives of this compound to synthesize and test, saving significant time and resources. nih.gov
The integration of these computational tools with traditional medicinal chemistry will undoubtedly accelerate the journey of this compound from a chemical entity to a potential therapeutic agent.
Q & A
Basic: What are common synthetic routes for functionalizing 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine?
Answer:
Key synthetic strategies include:
- Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups at specific positions (e.g., Suzuki-Miyaura coupling using boronic acids) .
- Nitro reduction and acylation : Reduction of 3-nitro intermediates (e.g., using Raney Nickel/H₂) followed by nicotinoylation to generate amide derivatives .
- Regioselective halogenation : Critical for further functionalization, such as bromination at the 5-position using N-bromosuccinimide (NBS) .
- Microwave-assisted cyclization : Efficient for constructing fused tricyclic systems (e.g., thiochromeno[2,3-b]pyridines) .
Basic: How does structural modification at the 5-position affect biological activity?
Answer:
Substituents at the 5-position significantly influence target binding and selectivity:
- Hydrophobic groups (e.g., trifluoromethyl, aryl): Enhance interactions with hydrophobic pockets in kinases (e.g., FGFR1, BTK) .
- Hydrogen bond acceptors (e.g., nitro, carbonyl): Improve hinge-region binding in kinase inhibitors (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h ) .
- Electron-withdrawing groups : Stabilize π-π stacking in enzyme active sites (e.g., B-RAF inhibitors) .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in kinase inhibition data?
Answer:
Contradictions (e.g., varying IC₅₀ across FGFR isoforms) can be addressed by:
- Co-crystallography : Identify binding modes (e.g., hydrogen bonding with G485 in FGFR1 vs. steric clashes in FGFR4) .
- Molecular dynamics simulations : Assess substituent flexibility and solvent accessibility in binding pockets .
- Kinase panel screening : Compare selectivity profiles to rule off-target effects (e.g., compound 4h shows 100× selectivity for FGFR1–3 over FGFR4) .
Advanced: What experimental designs optimize in vivo efficacy of pyrrolo[2,3-b]pyridine derivatives?
Answer:
Key considerations include:
- Pharmacokinetic (PK) optimization : Introduce metabolically stable groups (e.g., methyl at N1) to improve bioavailability .
- Xenograft models : Test antitumor activity in diffuse malignant peritoneal mesothelioma (DMPM) models, monitoring tumor volume inhibition (58–75% for compounds 1f , 3f , 1l ) .
- Synergy studies : Combine with standard therapies (e.g., paclitaxel) to enhance apoptotic response via survivin downregulation .
Advanced: How to address discrepancies in enzyme vs. cellular assay data for BTK inhibitors?
Answer:
Discrepancies may arise due to:
- Cellular permeability : Modify logP via substituent tuning (e.g., replace polar groups with bioisosteres) .
- Off-target modulation : Use CRISPR/Cas9 knockout models to confirm target specificity .
- Metabolite interference : Perform LC-MS/MS analysis to identify active/inactive metabolites .
Basic: What analytical techniques validate pyrrolo[2,3-b]pyridine derivative purity?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., distinguishing 3- vs. 5-substitution) .
- HRMS : Verify molecular integrity (e.g., [M+H]+ for 8a : calc. 315.12403, found 315.1237) .
- HPLC : Ensure >95% purity, critical for biological assays .
Advanced: How to design selective CLK/Hedgehog pathway modulators using this scaffold?
Answer:
- Scaffold hopping : Replace furo[3,2-b]pyridine with pyrrolo[2,3-b]pyridine to exploit CLK1’s ATP-binding pocket .
- Substituent mapping : Introduce oxadiazolyl groups for HIPK2 inhibition (e.g., patent EP3569253A1 for kidney fibrosis) .
- Pathway-specific assays : Use Gli-luciferase reporters for Hedgehog activity quantification .
Basic: What are the toxicological considerations for in vivo studies?
Answer:
- Acute toxicity : Screen for organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .
- Genotoxicity : Perform Ames tests to rule out mutagenicity .
- Dose optimization : Use maximum tolerated dose (MTD) studies to balance efficacy and safety .
Advanced: How to resolve regiochemical challenges in pyrrolo[2,3-b]pyridine functionalization?
Answer:
- Protecting group strategies : Use N-oxide intermediates to direct halogenation (e.g., regioselective chlorination at C4) .
- Computational modeling : Predict reactivity using DFT calculations (e.g., Fukui indices for electrophilic attack) .
- Multi-step sequences : Combine SNAr, cyclization, and deprotection (e.g., Scheme 2 in ).
Advanced: What mechanistic insights explain the antitumor activity in DMPM models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
